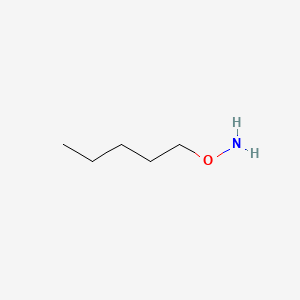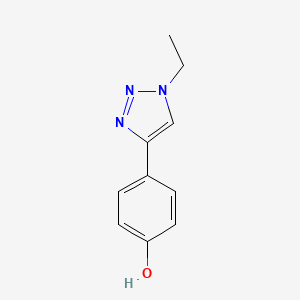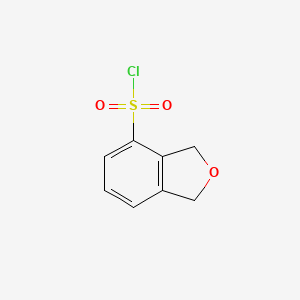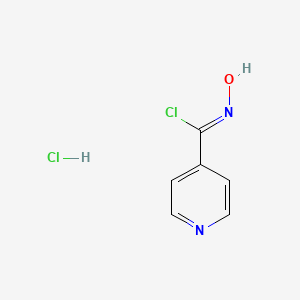
3-ethynyl-1,1,2,2-tetramethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1,1,2,2-tetramethylcyclopropane (3-E-TTCP) is a cyclic hydrocarbon compound that is used in a variety of scientific research applications. It is a highly versatile compound with a wide range of applications in both synthetic organic chemistry and biochemistry. In
Aplicaciones Científicas De Investigación
3-ethynyl-1,1,2,2-tetramethylcyclopropane has a wide range of applications in scientific research. It has been used as a ligand in both organic and inorganic chemistry. It has also been used as a catalyst in the synthesis of various compounds, such as polymers and organometallic complexes. Additionally, this compound has been used in the synthesis of various pharmaceuticals and biochemicals.
Mecanismo De Acción
The mechanism of action of 3-ethynyl-1,1,2,2-tetramethylcyclopropane is complex and not fully understood. However, it is believed that the compound acts as a Lewis acid, which can form a complex with a Lewis base. This complex can then react with other molecules, leading to the formation of new compounds. Additionally, this compound can act as a proton donor, which can lead to the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a low toxicity and is generally considered to be safe for use in laboratory experiments. Additionally, this compound has been shown to have antioxidant properties, which can be beneficial in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-ethynyl-1,1,2,2-tetramethylcyclopropane in laboratory experiments has several advantages. It is relatively inexpensive and readily available, making it a cost-effective option. Additionally, it is highly efficient and can be used in a variety of reactions. However, it is important to note that this compound is a highly reactive compound, and proper safety protocols must be followed when handling it.
Direcciones Futuras
There are a number of potential future directions for the use of 3-ethynyl-1,1,2,2-tetramethylcyclopropane in scientific research. One potential application is in the development of new catalysts for organic synthesis. Additionally, this compound could be used in the synthesis of new pharmaceuticals and biochemicals. Finally, it could be used in the development of new materials for use in a variety of applications.
Métodos De Síntesis
3-ethynyl-1,1,2,2-tetramethylcyclopropane is synthesized using a two-step process. The first step involves the formation of a cyclopropylmethyl carbinyl radical from a cyclopropylmethyl halide and a base. This radical is then reacted with an alkyne to form this compound. This reaction is highly efficient and can be conducted in a single pot. The reaction is also quite versatile, allowing for the use of different alkyne substrates.
Propiedades
IUPAC Name |
3-ethynyl-1,1,2,2-tetramethylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-6-7-8(2,3)9(7,4)5/h1,7H,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULUTDAFUYSLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546415 |
Source


|
| Record name | 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103304-20-7 |
Source


|
| Record name | 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)



![6-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B6597125.png)
![2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide](/img/structure/B6597129.png)



![4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6597151.png)

![3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B6597168.png)
